N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
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Overview
Description
Synthesis Analysis
The synthesis of N-hydroxy peptides, which includes compounds like “N’-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide”, can be achieved through a versatile method that prepares N-hydroxy peptide on solid support . This method evaluates the impact of backbone N-hydroxylation on secondary structure stability .Scientific Research Applications
Breast Cancer Treatment
WT-161, a histone deacetylase 6 (HDAC6) inhibitor, has shown remarkable anti-tumor activity in breast cancer cell lines . It triggers apoptotic cell death in various cells, associated with decreased expression of EGFR, HER2, and ERα and downstream signaling . This suggests that WT-161 could be a potential therapeutic agent for breast cancer treatment .
Multiple Myeloma Treatment
In preclinical models, WT-161 has shown significant anti-tumor activity in multiple myeloma (MM) . This indicates that WT-161 could be a potential therapeutic agent for MM treatment .
Osteosarcoma Treatment
The combined therapy of OTX015 (a Bromodomain Inhibitor) and WT-161 has been found to synergistically inhibit the growth, migration, and invasion of osteosarcoma cells . It also induces apoptosis and results in the G1/S arrest of osteosarcoma cells . This suggests that the combination of OTX015 and WT-161 could be a promising therapeutic strategy for osteosarcoma .
4. Inhibition of Self-Renewal Ability of Osteosarcoma Stem Cells OTX015 and WT-161 have been found to inhibit the self-renewal ability of osteosarcoma stem cells (OSCs) in a synergistic manner . This indicates that the combination of OTX015 and WT-161 could be used to target OSCs .
Downregulation of β-catenin
The synergistic downregulation of β-catenin by OTX015-mediated suppression of FZD2 and WT-161-mediated upregulation of PTEN may be responsible for the synergistic effect of OTX015 and WT-161 . This suggests that the combination of OTX015 and WT-161 could be used to target the β-catenin pathway .
In Vivo Tumor Growth Inhibition
In a murine xenograft model, WT-161 has been found to significantly inhibit in vivo MCF7 cell growth, associated with downregulation of ERα . This suggests that WT-161 could be a potential therapeutic agent for in vivo tumor growth inhibition .
properties
IUPAC Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWWYFKVBFUVIZ-SGWCAAJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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